An In-Depth Technical Guide to Propargyl-PEG13-bromide: Structure, Properties, and Applications
An In-Depth Technical Guide to Propargyl-PEG13-bromide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Heterobifunctional PEG Linkers
In the landscape of modern drug development and bioconjugation, polyethylene glycol (PEG) linkers have emerged as indispensable tools.[1][2] Their inherent properties—biocompatibility, solubility in aqueous media, and low immunogenicity—make them ideal for enhancing the pharmacokinetic profiles of therapeutic molecules.[1][3] Among the diverse array of PEG derivatives, Propargyl-PEG13-bromide stands out as a potent heterobifunctional linker, offering a strategic combination of reactive moieties for advanced bioconjugation strategies.[4][5] This guide provides a comprehensive technical overview of Propargyl-PEG13-bromide, delving into its chemical structure, physicochemical properties, reactivity, and key applications, with the aim of equipping researchers with the knowledge to effectively leverage this versatile reagent.
Section 1: Core Structure and Physicochemical Properties
Propargyl-PEG13-bromide is a monodisperse PEG linker, meaning it has a precisely defined structure with a specific number of ethylene glycol units.[1][4] Its chemical formula is C29H55BrO13, and it has a molecular weight of approximately 691.7 g/mol .[4][6] The structure is characterized by two distinct functional ends: a terminal propargyl group (an alkyne) and a bromide group, separated by a hydrophilic chain of thirteen ethylene glycol units.
Structural Breakdown
The core of the molecule is the polyethylene glycol chain. This flexible, hydrophilic polymer chain is responsible for the compound's excellent solubility in water and other polar solvents such as DMSO, DCM, and DMF.[1][4] The PEG linker not only enhances the solubility of the molecules it conjugates but can also increase their stability and circulation time in vivo by reducing renal clearance and shielding them from proteolytic enzymes.[1][2][3]
At one terminus of the PEG chain is the propargyl group (HC≡CCH2-).[7] This functional group contains a terminal alkyne, which is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[4][5][8] This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage with azide-containing molecules under mild, aqueous conditions.[8][9][10]
At the other terminus is a bromide atom. Bromine is an excellent leaving group, making this end of the molecule highly susceptible to nucleophilic substitution reactions.[4][8][11] This allows for the covalent attachment of the linker to a wide range of nucleophiles, such as amines, thiols, and hydroxyl groups, which are commonly found in biomolecules.[7][12]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C29H55BrO13 | [4][6] |
| Molecular Weight | 691.7 g/mol | [4][6] |
| CAS Number | 2055105-25-2 | [4][6] |
| Purity | Typically ≥98% | [4] |
| Solubility | Water, DMSO, DCM, DMF | [4] |
| Storage Condition | -20°C | [4] |
Section 2: Chemical Reactivity and Mechanistic Insights
The utility of Propargyl-PEG13-bromide lies in the orthogonal reactivity of its two terminal functional groups. This dual reactivity allows for a two-step conjugation strategy, where one part of a conjugate is attached via the bromide and the other via the propargyl group.
The Propargyl Group: A Gateway to Click Chemistry
The terminal alkyne of the propargyl group is a key component in one of the most robust and widely used bioconjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][8][10]
Mechanism: The reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The reaction is highly specific, proceeds with high yields, and is bioorthogonal, meaning it does not interfere with native biological functional groups.[9][10]
Causality in Experimental Choice: The choice of a copper catalyst is critical for the efficiency of the click reaction. Copper(I) activates the terminal alkyne, making it more susceptible to cycloaddition with the azide. The use of a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, thereby increasing the reaction rate and yield. The reaction is typically performed in aqueous buffers at or near physiological pH, making it suitable for the conjugation of sensitive biomolecules.
The Bromide Group: A Target for Nucleophilic Substitution
The bromide end of the molecule serves as an excellent electrophile for nucleophilic substitution reactions.[4][8] Bromide is a good leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge it acquires upon departure.[13][14]
Mechanism: The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[12] In this one-step process, a nucleophile attacks the carbon atom bearing the bromide from the backside, simultaneously displacing the bromide ion. This results in an inversion of stereochemistry at the reaction center. The rate of the reaction is dependent on the concentration of both the nucleophile and the substrate.
Causality in Experimental Choice: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. The strength of the nucleophile also plays a significant role; stronger nucleophiles (e.g., thiols, primary amines) will react more readily than weaker ones (e.g., alcohols, water).
Visualizing the Reaction Pathways
Caption: Reaction pathways of Propargyl-PEG13-bromide.
Section 3: Key Applications and Experimental Protocols
The unique bifunctional nature of Propargyl-PEG13-bromide makes it a valuable tool in various research and development areas, particularly in the construction of complex bioconjugates and drug delivery systems.[1][3][5]
Application: Synthesis of Antibody-Drug Conjugates (ADCs)
Propargyl-PEG13-bromide can be used to link a cytotoxic drug to an antibody, creating an ADC that can selectively deliver the drug to cancer cells.[3]
Workflow:
-
Drug Modification: A cytotoxic drug containing a nucleophilic group (e.g., an amine or thiol) is reacted with Propargyl-PEG13-bromide via a nucleophilic substitution reaction.
-
Antibody Modification: A monoclonal antibody is functionalized with an azide group.
-
Conjugation: The propargyl-modified drug is then conjugated to the azide-modified antibody using a copper-catalyzed click reaction.
Experimental Protocol: Two-Step Conjugation of a Peptide to a Protein
This protocol outlines a general procedure for conjugating a cysteine-containing peptide to a protein that has been modified to contain an azide group.
Materials:
-
Propargyl-PEG13-bromide
-
Cysteine-containing peptide
-
Azide-modified protein
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
Protocol:
Step 1: Propargylation of the Peptide
-
Dissolve the cysteine-containing peptide in DMF.
-
Add a 1.2-fold molar excess of Propargyl-PEG13-bromide.
-
Add a 2-fold molar excess of TEA to act as a base and facilitate the nucleophilic attack of the thiol group on the bromide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, purify the propargyl-modified peptide using preparative RP-HPLC and lyophilize to dryness.
Step 2: Click Conjugation to the Azide-Modified Protein
-
Dissolve the azide-modified protein in PBS, pH 7.4.
-
Dissolve the purified propargyl-modified peptide in PBS.
-
Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Prepare a solution of TBTA in DMSO.
-
Add the propargyl-modified peptide (1.5-fold molar excess) to the azide-modified protein solution.
-
Add the TBTA solution to the reaction mixture.
-
Initiate the click reaction by adding the copper(II) sulfate and sodium ascorbate solutions.
-
Gently mix the reaction at room temperature for 1-2 hours.
-
Purify the resulting protein-peptide conjugate using size-exclusion chromatography (SEC) to remove unreacted peptide and catalyst.
Workflow Visualization
Caption: Two-step bioconjugation workflow.
Section 4: Analytical Characterization
Accurate characterization of Propargyl-PEG13-bromide and its conjugates is essential for ensuring purity and confirming the success of a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Propargyl-PEG13-bromide and its derivatives.[15][16] The characteristic signals for the propargyl group's acetylenic proton and carbons, as well as the methylene groups adjacent to the bromine and the PEG backbone, can be used for structural verification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of Propargyl-PEG13-bromide and to monitor the progress of conjugation reactions.[17][18] Due to the lack of a strong UV chromophore in the PEG chain, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the starting materials and the final conjugates. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used.
Section 5: Stability and Storage
Proper handling and storage of Propargyl-PEG13-bromide are crucial for maintaining its integrity.
-
Storage: The compound should be stored at -20°C.[4] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[19]
-
Stability: The propargyl group can be sensitive to strong bases and certain metals. The bromide can be susceptible to hydrolysis over time, especially in the presence of moisture. Therefore, it is important to handle the compound in a dry environment and use anhydrous solvents when possible. The parent compound, propargyl bromide, is known to be shock-sensitive and can decompose explosively, though the long PEG chain in Propargyl-PEG13-bromide likely mitigates this instability.[7][20][21]
Conclusion
Propargyl-PEG13-bromide is a highly versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its propargyl and bromide functional groups, enables the precise construction of complex biomolecular architectures. A thorough understanding of its chemical properties, reactivity, and appropriate handling procedures is paramount to its successful application in the laboratory. By leveraging the principles and protocols outlined in this guide, scientists can effectively harness the potential of Propargyl-PEG13-bromide to advance their research and development endeavors.
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